N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide
Description
N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a thieno[3,2-d]pyrimidine derivative characterized by a fused bicyclic core structure with a 2,4-dioxo motif. The compound features a 4-fluorophenylmethyl substituent at position 3 and an acetamide group linked to a 3-ethylphenyl moiety.
Properties
IUPAC Name |
N-(3-ethylphenyl)-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN3O3S/c1-2-15-4-3-5-18(12-15)25-20(28)14-26-19-10-11-31-21(19)22(29)27(23(26)30)13-16-6-8-17(24)9-7-16/h3-12,19,21H,2,13-14H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJNCKYYQFDCHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-ethylphenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a synthetic compound belonging to the thienopyrimidine family. This class of compounds has garnered attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article explores the biological activity of this specific compound, focusing on its anticancer properties and mechanisms of action.
Chemical Structure
The compound's structure can be represented as follows:
Anticancer Properties
Recent studies have indicated that thienopyrimidine derivatives exhibit significant anticancer activity. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.
Key Findings:
- Cytotoxicity: The compound demonstrated potent cytotoxic effects against several cancer cell lines including MDA-MB-231 (breast cancer) and A549 (lung cancer). The IC50 values were reported to be in the low micromolar range (27.6 μM for MDA-MB-231) indicating strong inhibitory effects on cell proliferation .
- Mechanism of Action: The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth. Specifically, compounds from the thienopyrimidine class have been shown to inhibit STAT3 signaling pathways which are crucial for cancer cell survival and proliferation .
Structure-Activity Relationship (SAR)
A series of thienopyrimidine derivatives were synthesized to explore their biological activity. The following table summarizes the SAR findings related to modifications on the thienopyrimidine scaffold:
| Compound Modification | IC50 (μM) | Observations |
|---|---|---|
| Parent Compound | 27.6 | Strong activity against MDA-MB-231 |
| m-Cl substitution | 29.3 | Enhanced activity due to electron-withdrawing effect |
| p-NO2 substitution | 35.0 | Moderate activity; less effective than m-Cl |
These modifications highlight how subtle changes in the chemical structure can significantly influence biological activity.
In Vivo Studies
In vivo studies using xenograft models have further confirmed the anticancer efficacy of this compound. Tumor growth inhibition was observed when administered at therapeutic doses .
Case Studies
- Study on Breast Cancer Cells: A recent study evaluated the effects of this compound on MDA-MB-231 cells. Results showed a reduction in cell viability by over 70% at concentrations above 25 μM after 48 hours of treatment .
- Lung Cancer Model: In another case study involving A549 lung cancer cells, treatment with this compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage .
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Thienopyrimidine Derivatives
Key Research Findings
- Fluorine Impact : The 4-fluorophenyl group in the target compound aligns with trends in and , where fluorinated analogs exhibit enhanced stability and target affinity .
- Synthetic Efficiency: Higher yields (67–79%) for thienopyrimidine derivatives compared to chromenones (19%) suggest scalability advantages .
- Activity Prediction : Molecular networking () and QSAR models () indicate that structural similarity to CK1δ inhibitors () may predict kinase-targeted bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
